What is Fmoc-Cys(Et)-OH and its chemical structure
What is Fmoc-Cys(Et)-OH and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Et)-OH, with the IUPAC name N-(9-fluorenylmethoxycarbonyl)-S-ethyl-L-cysteine, is a protected amino acid derivative crucial for its role in solid-phase peptide synthesis (SPPS). The strategic use of protecting groups is fundamental in peptide chemistry to ensure the selective formation of amide bonds and to prevent unwanted side reactions. This guide provides a comprehensive overview of Fmoc-Cys(Et)-OH, its chemical properties, and its application in the synthesis of peptides.
Cysteine, with its reactive thiol (-SH) group in the side chain, presents a unique challenge in peptide synthesis. This thiol group is susceptible to oxidation, which can lead to the formation of undesired disulfide bridges, and other side reactions. To circumvent this, the thiol group must be protected during synthesis. Fmoc-Cys(Et)-OH employs an ethyl group for the protection of the cysteine's sulfur atom. The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard for many SPPS strategies.
Chemical Structure and Properties
Fmoc-Cys(Et)-OH is characterized by the presence of the Fmoc protecting group on the alpha-amino group and an ethyl protecting group on the sulfur atom of the cysteine side chain.
Caption: Chemical structure of Fmoc-Cys(Et)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Cys(Et)-OH is presented below.
| Property | Value |
| IUPAC Name | N-(9-fluorenylmethoxycarbonyl)-S-ethyl-L-cysteine |
| Synonyms | FMOC-S-ETHYL-L-CYSTEINE, FMOC-CYSTEINE(ET)-OH |
| CAS Number | 200354-34-3 |
| Molecular Formula | C20H21NO4S |
| Molecular Weight | 371.5 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO |
| Storage | 2-8°C, desiccated |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(Et)-OH is utilized as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions (e.g., with piperidine) to allow for the coupling of the next amino acid in the sequence. The S-ethyl group, on the other hand, is a stable protecting group for the thiol side chain that is resistant to the basic conditions of Fmoc deprotection and the acidic conditions often used for cleavage from the resin.
The stability of the S-ethyl group makes it suitable for strategies where the cysteine residue needs to remain protected until a later stage. Deprotection of the S-ethyl group to liberate the free thiol typically requires harsher conditions, such as treatment with sodium in liquid ammonia or other reductive cleavage methods. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides with multiple disulfide bonds, where other cysteine residues might be protected with more labile groups.
Experimental Protocols
The following sections outline the general procedures for the incorporation of Fmoc-Cys(Et)-OH into a peptide chain using manual Fmoc-SPPS.
Materials and Reagents
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Fmoc-Cys(Et)-OH
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SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
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Other Fmoc-protected amino acids
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Coupling Reagents:
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
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(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
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(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
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Bases:
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N,N-Diisopropylethylamine (DIPEA)
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2,4,6-Collidine
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Fmoc Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
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Solvents: DMF, Dichloromethane (DCM)
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Washing Solvents: DMF, DCM, Isopropanol (IPA)
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Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Experimental Workflow: A Single Coupling Cycle
The following diagram illustrates a standard cycle for the incorporation of an amino acid, such as Fmoc-Cys(Et)-OH, in Fmoc-SPPS.
Caption: A single cycle of amino acid incorporation in Fmoc-SPPS.
Detailed Methodologies
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Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically DMF, for 30-60 minutes to ensure all reactive sites are accessible.
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Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes) with fresh reagent.
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Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
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Amino Acid Activation and Coupling:
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In a separate vessel, Fmoc-Cys(Et)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated.
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For DIC/HOBt coupling: Dissolve Fmoc-Cys(Et)-OH and HOBt (or Oxyma) in DMF. Add DIC and allow the mixture to activate for a few minutes.
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For HATU coupling: Dissolve Fmoc-Cys(Et)-OH and HATU in DMF. Add a hindered base such as DIPEA or collidine to initiate activation.
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The activated amino acid solution is then added to the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
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Washing: After the coupling is complete, the resin is washed extensively with DMF, DCM, and IPA to remove any unreacted reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection of Side Chains
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, such as TFA, and scavengers to trap the reactive carbocations generated during deprotection.
Note on S-Ethyl Deprotection: The S-ethyl group is stable to standard TFA cleavage conditions. Therefore, if the final peptide requires a free cysteine at this position, a subsequent, specific deprotection step will be necessary.
Conclusion
Fmoc-Cys(Et)-OH is a valuable reagent for the synthesis of cysteine-containing peptides, particularly when a stable, non-acid-labile thiol protecting group is required. Its use in Fmoc-SPPS allows for the controlled assembly of peptide chains. A thorough understanding of its chemical properties and the appropriate experimental conditions for its use is essential for the successful synthesis of complex and biologically active peptides. Researchers and drug development professionals can leverage the stability of the S-ethyl group to design sophisticated orthogonal protection strategies for the synthesis of peptides with multiple disulfide bonds.
